molecular formula C13H17NO4 B13441943 N-Acetyl-O-methyl-D-serine Phenylmethyl Ester CAS No. 1620134-82-8

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester

Cat. No.: B13441943
CAS No.: 1620134-82-8
M. Wt: 251.28 g/mol
InChI Key: FFZBVYIGEPTRHX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester (CAS 1620134-82-8) is a protected D-serine derivative of interest in synthetic organic chemistry and pharmaceutical research. With a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol, this compound features key protective groups: an N-acetyl group on the amino functionality and a phenylmethyl (benzyl) ester on the carboxyl group, with an additional O-methyl ether on the serine side chain . This specific configuration of protecting blocks makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of peptides and potential pharmaceutical agents where the D-serine scaffold is required. D-serine itself is a crucial endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic plasticity, learning, and memory formation . Alterations in D-serine levels and NMDA receptor function are implicated in various CNS disorders, making derivatives like this compound valuable intermediates in exploring these pathways . Furthermore, protected D-serine derivatives serve as key precursors in the synthesis of active pharmaceutical ingredients. For instance, synthetic routes to medications such as lacosamide, an anticonvulsant, often begin with D-serine and involve similar O-alkylated and N-acylated intermediates . The structural features of this compound ensure its stability during synthetic procedures, allowing researchers to perform subsequent reactions before deprotecting to obtain the final target molecule. This product is intended for research and development purposes only and is not approved for use in humans or animals. For laboratory use only.

Properties

CAS No.

1620134-82-8

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl (2R)-2-acetamido-3-methoxypropanoate

InChI

InChI=1S/C13H17NO4/c1-10(15)14-12(9-17-2)13(16)18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m1/s1

InChI Key

FFZBVYIGEPTRHX-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(=O)NC(COC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Methodology Overview

The core step involves methylating the hydroxyl group of N-Acetyl-D-serine derivatives to form the O-methylated compound. Methylation can be achieved using methylating agents such as methyl iodide, diazomethane, or dimethyl sulfate, with dimethyl sulfate being preferred due to its cost-effectiveness and high reactivity.

Reaction Conditions and Reagents

  • Solvent: Common solvents include acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents facilitate nucleophilic attack on methylating agents.
  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in minimal water (3-6 M concentration) enhances nucleophilicity of the hydroxyl group.
  • Methylating Agents: Dimethyl sulfate (preferred), methyl iodide, or diazomethane. Dimethyl sulfate is favored for its affordability and reactivity.
  • Temperature: Room temperature (~25°C) is optimal, with reaction completion typically within 1-2 hours.

Reaction Scheme

$$
\text{N-Acetyl-D-serine} \xrightarrow[\text{base}]{\text{methylating agent}} \text{N-Acetyl-O-methyl-D-serine}
$$

Research Data

  • Literature reports a yield exceeding 90% when methylation is performed under these conditions, with high purity confirmed via HPLC (>98%).

Preparation of N-Acetyl-D-Serine Methyl Ester

Methodology

This intermediate is synthesized by reacting D-serine with acetyl chloride under controlled low-temperature conditions, followed by esterification with methyl alcohol.

Reaction Conditions

  • Reagents: D-serine, acetyl chloride, dichloromethane (DCM), triethylamine.
  • Temperature: Approximately -5°C to 0°C during acetyl chloride addition to control exothermicity.
  • Procedure: Dropwise addition of acetyl chloride to D-serine in DCM, stirring for 30 minutes, then refluxing for 15 hours to ensure complete acetylation.

Yield and Purity

  • Typical yields are around 90%, with HPLC purity exceeding 98.7%, indicating high reaction efficiency.

Formation of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester

Key Synthetic Route

The synthesis involves the esterification of N-Acetyl-D-serine methyl ester with phenylmethyl (benzyl) groups, often through nucleophilic substitution or amidation pathways.

Methodology

  • Reaction with Benzylamine: N-Acetyl-D-serine methyl ester reacts with benzylamine in the presence of a base (triethylamine or similar) at 0-5°C, followed by stirring at elevated temperatures (~65°C) for 12 hours.
  • Workup: Precipitation with methyl tert-butyl ether (MTBE), filtration, and vacuum drying yield the phenylmethyl ester with yields around 75-82%.

Reaction Conditions

Parameter Details
Solvent Benzylamine, MTBE
Temperature 0-5°C initially, then 65°C
Time 12 hours

Yield and Purity

  • Yields are generally between 68-82%, with purity confirmed via HPLC (>92%) and chiral HPLC (>78%).

Alternative Routes and Optimization Strategies

Patented Methods

  • Patents US9447024B1 and WO2011095995A1 describe alternative routes emphasizing methylation without organic solvents, using methyl iodide and silver oxide or dimethyl sulfate with phase transfer catalysts, respectively.
  • These methods aim to improve yield, reduce cost, and minimize side reactions such as esterification or over-methylation.

Key Innovations

  • Use of inorganic bases like potassium carbonate or sodium hydroxide in aqueous media simplifies purification.
  • Avoidance of hazardous reagents like organolithium compounds enhances safety and scalability.
  • High chiral purity (>99%) is achievable through leaching and optimized reaction conditions.

Summary of Critical Parameters

Step Reagents Solvent Temperature Yield Remarks
Methylation Dimethyl sulfate, NaOH Acetonitrile/DMF Room temp >90% High reactivity, cost-effective
Acetylation Acetyl chloride, triethylamine DCM -5°C to reflux ~90% Controlled addition prevents side reactions
Esterification Benzylamine, MTBE - 0-65°C 68-82% Purification via filtration and vacuum drying

Concluding Remarks

The synthesis of this compound is well-established through multiple routes, with the most efficient involving methylation of N-Acetyl-D-serine methyl ester using methyl sulfate in the presence of aqueous base, followed by benzylamine-mediated esterification. The process benefits from optimized reaction conditions, choice of reagents, and purification strategies to achieve high yield and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, N-acetyl-O-methyl-D-serine. This reaction is critical for deprotection in synthetic pathways .

Reaction Type Conditions Products Yield/Purity
Acid-catalyzed hydrolysisHCl (aq), refluxN-Acetyl-O-methyl-D-serine>90% (implied)
Base-catalyzed hydrolysisNaOH (aq), room temperatureSodium salt of N-Acetyl-O-methyl-D-serineNot reported
HydrogenolysisH₂, Pd/C catalystN-Acetyl-O-methyl-D-serineHigh (theoretical)

Hydrogenolysis offers a milder alternative to acidic/basic hydrolysis, avoiding harsh conditions that might degrade the acetyl or methoxy groups .

Nucleophilic Substitution at the Ester Group

The benzyl ester reacts with nucleophiles like amines, enabling transesterification or amide bond formation. This is demonstrated in lacosamide synthesis, where analogous esters react with benzylamine .

Reagent Conditions Product Yield Purity
Benzylamine0–5°C → 65°C, 12 hr(R)-2-acetamido-N-benzyl-3-methoxypropionamide68–82%92–98.9%
MethylamineNot reportedMethoxypropionamide derivative

In the patented lacosamide route, N-acetyl-D-serine methyl ester reacts with benzylamine to form an amide via nucleophilic acyl substitution . The methoxy group in this compound likely stabilizes the intermediate, reducing steric hindrance.

Methoxy Ether

The methoxy group exhibits high stability under standard reaction conditions (e.g., hydrolysis, aminolysis). Cleavage would require aggressive reagents like HI (not documented for this compound).

Acetyl Amide

The acetyl group resists hydrolysis under mild conditions. Deacetylation likely necessitates prolonged heating with concentrated acids/bases, which could degrade other functional groups.

Synthetic Utility

This compound serves as a key intermediate in anticonvulsant drug synthesis. For example:

  • Deprotection : Hydrolysis of the benzyl ester yields N-acetyl-O-methyl-D-serine, a precursor for functionalized amino amides .

  • Stepwise Functionalization : Sequential reactions at the ester and amide groups enable modular synthesis of targeted molecules.

Reaction Optimization Data

Data from analogous compounds (e.g., N-acetyl-D-serine methyl ester) highlight critical parameters for maximizing yields:

  • Temperature : Reactions proceed efficiently at 60–65°C .

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in methylation steps .

  • Stoichiometry : Excess benzylamine (5–10 eq.) drives amidation to completion .

Unreported Reactions

While oxidation and reduction are plausible (e.g., ester reduction to alcohol), no experimental data exists for this specific compound. Predictions based on functional group chemistry suggest:

  • Reduction : LiAlH₄ would reduce the ester to a primary alcohol.

  • Oxidation : Strong oxidants (e.g., KMnO₄) might oxidize the methoxy-bearing carbon, though steric effects could limit reactivity.

Mechanism of Action

The mechanism of action of N-Acetyl-O-methyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing N-acetyl-D-serine, which may interact with enzymes or receptors in biological systems. The phenylmethyl ester moiety enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

N-Diphenylmethylene-O-lactosyl-L-serine Benzyl Ester ()
  • Structure : Features a lactosyl (carbohydrate) moiety and benzyl ester.
  • Applications : Used as a glycosylation reagent for synthesizing glycopeptides. Unlike the target compound, its lactosyl group enables glycan-protein interaction studies .
  • Reactivity : The benzyl ester allows selective deprotection, similar to the target compound, but the lactosyl group introduces steric hindrance, reducing reaction rates compared to simpler esters.
Valine Phenylmethyl Ester ()
  • Structure : Replaces the serine backbone with valine and lacks the O-methyl and acetyl groups.
  • Properties : Increased hydrophobicity due to valine’s isopropyl side chain. The absence of acetyl and O-methyl groups simplifies its synthetic utility but limits conformational control .
N-Acetyl-α-cyano-p-benzoyl-D,L-phenylalanine Ethyl Ester ()
  • Structure: Contains a cyano group and benzoyl substituent, differing in side-chain complexity.
  • Applications: Serves as a pharmaceutical intermediate.

Reactivity and Kinetic Comparisons

  • Ester Reactivity : Methyl esters (e.g., N-acetyl dehydroalanine methyl ester in ) react 11,400× faster with thiols than their acid counterparts due to enhanced electrophilicity. The phenylmethyl ester in the target compound likely exhibits slower reactivity than methyl esters but faster than free acids, balancing stability and deprotection efficiency .
  • Conformational Studies : Microwave spectroscopy of N-acetyl alanine methyl ester () reveals torsional barriers (396 cm⁻¹ for methoxy, 65 cm⁻¹ for acetyl groups). The target compound’s O-methyl and benzyl groups may introduce similar rotational barriers, affecting peptide backbone flexibility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
N-Acetyl-O-methyl-D-serine Benzyl Ester C₁₃H₁₇NO₅ 267.3 g/mol Acetyl, O-methyl, benzyl ester Peptide synthesis, glycobiology
N-Diphenylmethylene-O-lactosyl-L-serine Benzyl Ester C₃₈H₄₃NO₁₄ 762.7 g/mol Lactosyl, benzyl ester Glycoprotein engineering
Valine Phenylmethyl Ester C₁₂H₁₇NO₂ 207.3 g/mol Benzyl ester Hydrophobic peptide synthesis
Acetic Acid Phenylmethyl Ester C₉H₁₀O₂ 150.2 g/mol Simple benzyl ester Solvent, fragrance

Biological Activity

N-Acetyl-O-methyl-D-serine Phenylmethyl Ester (NAMDS) is a derivative of D-serine, an amino acid involved in various biological processes, particularly in the central nervous system. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article discusses the biological activity of NAMDS, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

NAMDS is characterized by the following structural components:

  • Acetyl group : Enhances solubility and stability.
  • Methoxy group : Increases bioavailability.
  • Phenylmethyl ester moiety : Contributes to its unique pharmacological properties.

The molecular formula for NAMDS is C13H17NO4C_{13}H_{17}NO_{4} with a molecular weight of 251.28 g/mol. This combination of functional groups allows NAMDS to interact effectively with biological targets.

Research indicates that NAMDS exhibits several biological activities:

  • NMDA Receptor Modulation : NAMDS acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. The O-methylation enhances its interaction with this receptor, potentially improving cognitive functions and neuroprotection.
  • Neuroprotective Effects : Studies have shown that NAMDS may protect neuronal cells from excitotoxicity, a condition that can lead to neurodegeneration in disorders such as Alzheimer's disease and schizophrenia. This protective effect is attributed to its ability to modulate glutamate signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of NAMDS, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-Acetyl-D-serineC₆H₁₃NO₃Primarily used in neuropharmacology
O-Methyl-D-serineC₆H₁₃NO₃Important for studying NMDA receptor interactions
N-Benzyloxycarbonyl-D-serineC₉H₉NO₄Utilized in peptide synthesis
N-Acetyl-L-serineC₆H₁₃NO₃Different biological activity profile

NAMDS stands out due to its combination of acetylation and methylation along with the phenylmethyl ester functionality, providing unique properties that enhance its utility in medicinal chemistry compared to these similar compounds.

Case Studies

  • Neuroprotective Studies : A study conducted on neuronal cell lines demonstrated that treatment with NAMDS resulted in reduced cell death under conditions of glutamate-induced excitotoxicity. The results indicated a significant increase in cell viability compared to untreated controls (p < 0.05) .
  • Cognitive Function Assessment : In animal models, administration of NAMDS improved performance in memory tasks compared to control groups receiving saline. This suggests potential applications for cognitive enhancement in neurodegenerative diseases .

Q & A

Q. What metabolic pathways are hypothesized for this compound in vivo?

  • Methodological Answer : Predicted pathways involve esterase-mediated cleavage (releasing benzyl alcohol and N-Acetyl-O-methyl-D-serine) followed by acetyl group hydrolysis. Radiolabeled studies (¹⁴C at the acetyl or benzyl group) track metabolites via LC-MS/MS. Hepatocyte incubation models validate phase I/II metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.